Optical Band Gap vs. ZnO
Zn(OH)₂ thin films exhibit a significantly wider optical band gap than ZnO thin films. This difference directly impacts their suitability as active layers or buffer layers in optoelectronic devices, where a larger band gap is often required for improved transparency or to tune electronic properties [1].
| Evidence Dimension | Optical Band Gap Energy |
|---|---|
| Target Compound Data | 3.955 eV |
| Comparator Or Baseline | ZnO (3.286 eV) |
| Quantified Difference | 0.669 eV (approx. 20% larger) |
| Conditions | Thin films (TFs) deposited and characterized; optical measurements validated by HSE06 hybrid functional DFT calculations [1]. |
Why This Matters
The 0.669 eV wider band gap of Zn(OH)₂ makes it a distinct candidate for applications requiring a larger band gap material than conventional ZnO, enabling tailored optoelectronic properties.
- [1] González-Chan, I. J., et al. Electrochemical degradation of methyl red in zinc hydroxide and zinc oxide thin films, physical and chemical activation. Materials Chemistry and Physics. 2022; 280: 125785. View Source
